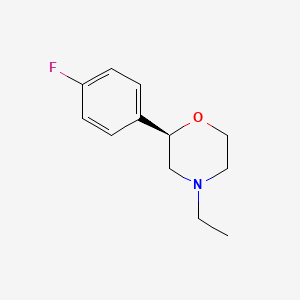

(2R)-4-ethyl-2-(4-fluorophenyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920802-16-0 |

|---|---|

Molecular Formula |

C12H16FNO |

Molecular Weight |

209.26 g/mol |

IUPAC Name |

(2R)-4-ethyl-2-(4-fluorophenyl)morpholine |

InChI |

InChI=1S/C12H16FNO/c1-2-14-7-8-15-12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1 |

InChI Key |

GGYTVTVJYQZVDX-LBPRGKRZSA-N |

Isomeric SMILES |

CCN1CCO[C@@H](C1)C2=CC=C(C=C2)F |

Canonical SMILES |

CCN1CCOC(C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations

Stereoselective Synthesis of (2R)-4-ethyl-2-(4-fluorophenyl)morpholine and Analogues

The construction of the chiral morpholine (B109124) core with precise stereocontrol at the C2 position is a formidable challenge. Various methodologies have been developed, broadly categorized into forming the stereocenter before, during, or after the cyclization process. nih.gov

Transition-metal-catalyzed asymmetric hydrogenation represents a highly efficient, atom-economical method for creating chiral molecules. researchgate.net This "after cyclization" approach has been successfully applied to the synthesis of chiral N-heterocycles. nih.gov

Recent breakthroughs have enabled the asymmetric hydrogenation of unsaturated morpholine precursors, specifically 2-substituted dehydromorpholines. nih.govrsc.org This was previously challenging due to the congested and electron-rich nature of the substrates, which leads to low reactivity. nih.gov The key to success has been the development of rhodium complexes with bisphosphine ligands that have a large bite angle, such as the SKP–Rh complex. nih.govresearchgate.net This catalytic system achieves quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted chiral morpholines. nih.govrsc.org The reaction is scalable, as demonstrated by the gram-scale hydrogenation of a model substrate, which proceeded with high yield and enantioselectivity. researchgate.net Iridium catalysts are also noted for their efficiency in the asymmetric hydrogenation of nitrogen-containing heterocycles. ajchem-b.com

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines This table is representative of data found in the cited literature and illustrates the general effectiveness of the methodology.

| Entry | Substrate (R group) | Catalyst | Enantiomeric Excess (ee) | Yield |

| 1 | Phenyl | SKP-Rh complex | 92% | 97% |

| 2 | 4-Methoxyphenyl | SKP-Rh complex | 95% | >99% |

| 3 | 2-Naphthyl | SKP-Rh complex | 94% | >99% |

| 4 | 3-Thienyl | SKP-Rh complex | 99% | >99% |

Source: Adapted from research on asymmetric hydrogenation of dehydromorpholines. nih.govresearchgate.net

Ring-opening and subsequent ring-closing cascade reactions provide a modular approach to diversely substituted morpholines. acs.org One such strategy involves the ring-opening of a 2-tosyl-1,2-oxazetidine with a nucleophile, followed by a spontaneous ring closure to form the morpholine hemiaminal. acs.org This method tolerates a range of functionalities on the nucleophile, including alkyl halides and multiple bonds. acs.org

Another innovative approach builds the morpholine scaffold in a stepwise fashion. For instance, a 2-chloromethyl-substituted morpholine can be synthesized from epichlorohydrin (B41342) and a β-aminoalcohol. acs.org Base-mediated dehydrochlorination of this intermediate produces an exocyclic enol ether. This enol ether then undergoes a regioselective iodoacetalization, and subsequent treatment with a base like potassium tert-butoxide effects the final ring closure to yield complex scaffolds like bis-morpholine spiroacetals. acs.org These ring-closing and ring-opening strategies are powerful tools for scaffold hopping in chemical synthesis. nih.gov

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. youtube.com A concise method for synthesizing substituted morpholines involves an intramolecular palladium-catalyzed carboamination. nih.gov This key step couples a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide. nih.gov The reaction proceeds using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand, such as tri(2-furyl)phosphine, and a base like sodium tert-butoxide. nih.gov This strategy has been successfully used to generate cis-3,5-disubstituted, 2,5-disubstituted, and 2,3-disubstituted morpholines as single stereoisomers in moderate to good yields. nih.gov The choice of the aryl halide coupling partner influences the reaction's success, with electron-rich and electron-neutral derivatives providing acceptable yields. nih.gov The general mechanism of palladium catalysis involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Table 2: Palladium-Catalyzed Synthesis of Substituted Morpholines This table illustrates the scope of the Pd-catalyzed carboamination reaction.

| Entry | Amine Substrate | Aryl Bromide | Yield |

| 1 | N-(4-methoxybenzyl)ethanolamine | 4-Bromotoluene | 75% |

| 2 | N-benzylethanolamine | 1-Bromo-4-tert-butylbenzene | 68% |

| 3 | N-allylethanolamine | Bromobenzene | 55% |

| 4 | 2-(N-phenylamino)cyclohexanol derivative | 4-Bromoanisole | 71% |

Source: Adapted from research on Pd-catalyzed carboamination for morpholine synthesis. nih.gov

Organocatalysis offers a metal-free alternative for asymmetric synthesis. nih.gov Chiral morpholines themselves can act as organocatalysts, although their application has been somewhat limited compared to pyrrolidine-based catalysts. nih.govfrontiersin.org The reduced reactivity of morpholine-enamines is attributed to the electronic effect of the ring oxygen and the pyramidal shape of the nitrogen atom. nih.gov Despite these challenges, new morpholine-based organocatalysts, such as those derived from ß-amino acids, have been developed and proven effective in reactions like the 1,4-addition of aldehydes to nitroolefins, yielding products with excellent diastereoselectivity and high enantioselectivity. nih.govfrontiersin.org Another powerful organocatalytic method is the enantioselective chlorocycloetherification of alkenols using cinchona alkaloid-derived catalysts, which produces chlorinated 2,2-disubstituted morpholines in high yields and enantioselectivities. rsc.org

Biocatalysis leverages the high selectivity of enzymes to produce chiral molecules under mild, environmentally friendly conditions. nih.gov This approach is particularly valuable for synthesizing chiral intermediates for pharmaceuticals. mdpi.comresearchgate.net Enzymes such as ketoreductases, monooxygenases, and hydrolases are employed for the asymmetric synthesis of chiral alcohols and the kinetic resolution of racemic compounds. nih.gov For example, a key chiral intermediate for a rhinovirus protease inhibitor, (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, was synthesized on a multikilogram scale using an enzymatic reduction process with D-lactate dehydrogenase (D-LDH). mdpi.comresearchgate.net This chiral hydroxy acid is a potential precursor for the synthesis of (2R)-2-(4-fluorophenyl)morpholine derivatives. The process uses a cofactor regeneration system, making it efficient and scalable. mdpi.com

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. youtube.com The inherent chirality of these starting materials is transferred to the target molecule. For example, morpholine-2,5-diones can be synthesized from natural hydrophobic amino acids like phenylalanine. acs.org The synthesis involves reacting the amino acid with chloroacetyl chloride and then inducing cyclization. acs.org Similarly, morpholino nucleosides, which contain a morpholine ring, are synthesized via the oxidative ring-opening of a sugar ring in a nucleoside, followed by reductive amination to form the morpholine scaffold. researchgate.net

Another strategy involves electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, which can be derived from chiral amino acids. banglajol.info Treatment of these precursors with bromine induces cyclization to yield chiral 2-(bromomethyl)morpholine (B3243962) derivatives with defined stereochemistry. The diastereoselectivity of this reaction can be controlled by the reaction time and the electronic nature of substituents on the aryl ring. banglajol.info

Development and Optimization of Reaction Conditions

Optimizing reaction conditions is critical for maximizing yield, selectivity, and efficiency in the synthesis of complex molecules like this compound. This involves systematically varying parameters such as the catalyst, solvent, temperature, and reagents.

For instance, in the palladium-catalyzed carboamination to form morpholines, optimization revealed that a combination of Pd(OAc)₂ as the catalyst, P(2-furyl)₃ as the ligand, and NaOtBu as the base in toluene (B28343) at 105 °C provided the best results. nih.gov Similarly, the synthesis of morpholine-2,5-diones from amino acids was optimized by comparing different bases (e.g., triethylamine (B128534) vs. sodium hydroxide) and reaction conditions (homogeneous vs. Schotten-Baumann biphasic systems). acs.org Performing the initial acylation at low temperatures (0 °C to -5 °C) was found to be crucial to avoid side reactions. acs.org

In biocatalytic processes, optimization might involve screening different enzymes or microorganisms, as well as adjusting pH, temperature, and substrate concentration to enhance enzyme activity and stability. mdpi.comresearchgate.net For organocatalytic reactions, catalyst loading is a key parameter. In the allylation of imines, catalyst loadings of 10-20 mol% were sometimes required to achieve good conversion and enantioselectivity. nih.gov

Table 3: Optimization of Base and Conditions for N-Acylation of Leucine This table shows an example of reaction optimization for a key step in a chiral pool synthesis.

| Entry | Base | Solvent System | Temperature | Yield of LeuCl |

| 1 | NaOH | Diethyl ether / H₂O (pH 12) | 0 °C | 73% |

| 2 | Na₂CO₃ | THF | Room Temp | High (not specified) |

| 3 | Triethylamine | Not specified | -5 °C to Room Temp | Generally favored |

Source: Adapted from studies on morpholine-2,5-dione (B184730) synthesis. acs.org

The careful development and optimization of these synthetic methodologies are essential for the practical and scalable production of enantiomerically pure morpholine derivatives for various applications.

Regioselectivity and Diastereoselectivity Control in Morpholine Ring Formation

The construction of the this compound core with its defined stereochemistry at the C2 position is a significant synthetic challenge. Control of both regioselectivity (the correct placement of the aryl and ethyl groups) and diastereoselectivity (the relative orientation of substituents) is paramount. Several advanced strategies can be envisioned or have been developed for related chiral 2-aryl morpholines.

One of the most powerful methods for establishing the chiral center is through asymmetric hydrogenation . This approach typically involves the synthesis of a dehydromorpholine precursor, which is then hydrogenated using a chiral catalyst to induce enantioselectivity. For instance, rhodium complexes with chiral bisphosphine ligands have proven effective in the asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving high yields and excellent enantioselectivities (up to 99% ee) for a variety of substrates. nih.govrsc.orgrsc.org The synthesis of the required dehydromorpholine precursor to this compound would be a critical step in this strategy.

Another strategy involves electrophile-induced cyclization of a chiral N-allyl-β-amino alcohol. This method has been used to synthesize highly substituted chiral morpholines. banglajol.info For the target compound, this would entail the synthesis of an optically pure N-ethyl-N-allyl-1-(4-fluorophenyl)-2-aminoethanol derivative. Treatment of this precursor with an electrophile like bromine can induce a diastereoselective cyclization to form a bromomethyl-substituted morpholine, which could then be further elaborated. banglajol.info

A three-component coupling reaction offers a more convergent approach. A patent for the synthesis of related morpholine derivatives describes the coupling of an amino alcohol, an arylboronic acid (such as 4-fluorophenylboronic acid), and glyoxal. google.com This reaction forms the morpholine ring in a single step. To achieve the desired (2R) configuration, a subsequent resolution step using a chiral acid, such as D-di-O,O'-toluoyl tartaric acid, is employed to separate the desired enantiomer from the racemic mixture. google.com

The table below summarizes these potential strategies for stereocontrolled morpholine ring formation.

| Strategy | Key Precursor(s) | Method Highlights | Anticipated Outcome for Target Compound |

| Asymmetric Hydrogenation | N-ethyl-2-(4-fluorophenyl)-dehydromorpholine | Rhodium-catalyzed hydrogenation with chiral phosphine ligands. | High enantiomeric excess of the (2R) isomer. nih.govrsc.org |

| Electrophile-Induced Cyclization | Optically pure N-ethyl-N-allyl-1-(4-fluorophenyl)-2-aminoethanol | Bromine-mediated diastereoselective cyclization. | Formation of a chiral morpholine intermediate for further conversion. banglajol.info |

| Three-Component Coupling & Resolution | N-ethylethanolamine, 4-fluorophenylboronic acid, glyoxal | Convergent synthesis followed by classical resolution with a chiral acid. | Isolation of the (2R) enantiomer from a racemic mixture. google.com |

Process Intensification and Scalable Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and safe processes. For a compound like this compound, which may be an intermediate for a pharmaceutical product, process intensification and scalability are critical.

A common industrial route to morpholines involves the reaction of diethylene glycol or its derivatives with ammonia (B1221849) under high temperature and pressure, often in the presence of a hydrogenation catalyst. google.com While effective for simple morpholines, this method is not suitable for producing complex, chiral molecules with specific substitution patterns.

More modern and "green" approaches focus on atom economy and the use of less hazardous reagents. A recently developed one- or two-step protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide offers a significant improvement over traditional methods. chemrxiv.orgorganic-chemistry.org This method has been demonstrated on a greater than 50-gram scale and avoids the multiple steps and harsh reducing agents often required in syntheses that proceed via morpholinone intermediates. chemrxiv.org Adapting this methodology to use a substituted sulfate or a related two-carbon synthon could provide a scalable route to the target molecule from the corresponding chiral amino alcohol.

Key considerations for the scalable synthesis of this compound are outlined in the table below.

| Consideration | Traditional Approach | Modern/Intensified Approach | Relevance to Target Compound |

| Starting Materials | Bulk chemicals like diethylene glycol. google.com | Readily available, potentially chiral, 1,2-amino alcohols. chemrxiv.org | (1R)-2-(ethylamino)-1-(4-fluorophenyl)ethanol would be the ideal starting material. |

| Reaction Steps | Often multi-step involving protection, cyclization, and deprotection/reduction. | Convergent, one- or two-step annulation reactions. chemrxiv.orgorganic-chemistry.org | Reduces unit operations, waste, and cost. |

| Reagents | Use of stoichiometric, often hazardous, reagents (e.g., strong acids, metal hydrides). | Catalytic methods, use of safer and more efficient reagents like ethylene sulfate. chemrxiv.org | Improves safety profile and environmental impact. |

| Purification | Distillation or classical column chromatography. | Crystallization-induced resolution or purification. google.com | Can simplify isolation of the desired stereoisomer on a large scale. |

Diversification and Derivatization Chemistry of this compound

Once the core structure of this compound is synthesized, its utility often lies in its further functionalization to create a library of analogues for structure-activity relationship (SAR) studies.

Strategies for N-Alkylation and Arylation on the Morpholine Nitrogen

While the target compound already possesses an N-ethyl group, the synthesis of homologues often requires the initial preparation of the N-unsubstituted or N-protected morpholine, followed by diversification at the nitrogen atom.

N-Alkylation: The secondary amine of a 2-(4-fluorophenyl)morpholine (B1308817) precursor can be readily alkylated using various alkyl halides or through reductive amination with aldehydes. Reductive amination is a mild and efficient method for introducing a wide range of alkyl groups.

N-Arylation: The introduction of an aryl or heteroaryl group on the morpholine nitrogen is typically achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.net This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple the morpholine nitrogen with an aryl halide or triflate. researchgate.netnih.govnih.govrsc.org The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates. Copper-catalyzed N-arylation (Ullmann condensation) provides an alternative, often more economical, method. researchgate.net

| Reaction | Reagents & Conditions | Scope |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N); or Aldehyde, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Broad range of alkyl groups can be introduced. |

| N-Arylation | Aryl halide/triflate, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP, P(tBu)₃), base (e.g., NaOtBu, Cs₂CO₃) | Wide variety of aryl and heteroaryl groups can be coupled. nih.govrsc.org |

Functionalization of the Fluorophenyl Moiety

The 4-fluorophenyl group offers several avenues for further functionalization, which can be critical for modulating the pharmacological properties of the final molecule.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom itself can act as a leaving group in SNAr reactions, particularly when the aromatic ring is activated by additional electron-withdrawing groups. However, even without strong activation, SNAr can be achieved with potent nucleophiles under specific conditions. wikipedia.orglibretexts.orglibretexts.org This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, at the C4 position of the phenyl ring. The reaction of polyfluoroarenes with nucleophiles like phenothiazine (B1677639) has been demonstrated, highlighting the feasibility of this approach. nih.gov

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-director for electrophilic substitution. Since the para position is already substituted, electrophilic attack will be directed to the positions ortho to the fluorine (and meta to the morpholine attachment point). Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed, although the deactivating nature of the fluorine and the bulky morpholine substituent might require forcing conditions. pressbooks.pub

Modification via Metalation: Directed ortho-metalation (DoM) followed by quenching with an electrophile is another powerful strategy. The morpholine ring itself is generally not a strong directing group, but the fluorine atom can facilitate lithiation at the adjacent ortho position.

| Position | Reaction Type | Potential Reagents | Potential New Substituents |

| C4 (ipso) | SNAr | R-OH/NaH, R-NH₂, R-SH/base | -OR, -NHR, -SR wikipedia.orgnih.gov |

| C3, C5 (ortho to F) | EAS | HNO₃/H₂SO₄; Br₂/FeBr₃ | -NO₂, -Br pressbooks.pub |

| C3 (ortho to F) | Directed ortho-Metalation | n-BuLi, then E⁺ (e.g., CO₂, RCHO) | -COOH, -CH(OH)R |

Synthesis of Homologues and Conformationally Restricted Analogues

Creating homologues and conformationally restricted analogues of this compound is a key strategy in drug discovery to probe the spatial requirements of the target binding site.

Synthesis of Homologues:

Varying the N-substituent: As discussed in section 2.3.1, a wide variety of alkyl and aryl groups can be introduced on the morpholine nitrogen.

Varying the C2-substituent: The synthetic routes can be adapted to use different arylboronic acids or aryl Grignard reagents to install phenyl groups with alternative substitution patterns at the C2 position.

Introducing linkers: Homologation can also be achieved by inserting a linker between the morpholine ring and the phenyl group. For example, syntheses of 2-(alkoxymethyl)morpholine analogues have been reported. nih.gov

Synthesis of Conformationally Restricted Analogues: To reduce the conformational flexibility of the molecule and potentially increase potency or selectivity, bridged or fused ring systems can be synthesized. For example, methods have been developed for creating bridged morpholine systems through multi-step sequences that may involve cycloaddition or intramolecular cyclization reactions. researchgate.net Introducing additional stereocenters on the morpholine ring or the N-ethyl chain can also serve to restrict conformational freedom.

Sophisticated Analytical and Spectroscopic Characterization

Advanced NMR Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For chiral compounds like (2R)-4-ethyl-2-(4-fluorophenyl)morpholine, advanced NMR techniques provide deep insights into its stereochemical and conformational properties.

The morpholine (B109124) ring is not static; it undergoes a rapid chair-to-chair ring inversion at room temperature. Additionally, rotation around the N-C(ethyl) bond can be sterically hindered. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study these conformational dynamics. By recording NMR spectra at various temperatures, the rates of these exchange processes can be determined.

At elevated temperatures, the ring inversion and N-substituent rotation are fast on the NMR timescale, leading to a time-averaged spectrum with sharp signals. As the temperature is lowered, these processes slow down. If the energy barrier is high enough, the exchange rate can become slow enough to observe separate signals for the axial and equatorial protons, as well as distinct signals for different rotamers of the N-ethyl group. The free energy of activation (ΔG‡) for these processes can be calculated from the coalescence temperature (the temperature at which two exchanging signals merge). Studies on similar N-substituted morpholines have shown that the energy barrier to ring inversion can be in the range of 9-11 kcal/mol. nih.gov For this compound, the presence of the bulky 4-fluorophenyl group at the C2 position and the ethyl group on the nitrogen atom will influence these energy barriers.

Table 1: Representative Energy Barriers for Conformational Processes in Morpholine Derivatives

| Process | Exemplary Compound | Solvent | ΔG‡ (kcal/mol) |

| Ring Inversion | N-Arylsulfonyl Morpholine | Various | 9.2-10.3 nih.gov |

| N-Substituent Rotation | N-Alkyl-2,2,6,6-tetramethylpiperidine | Not Specified | Varies with substituent |

This table provides representative data for related compounds to illustrate the typical energy barriers observed in dynamic NMR studies of similar cyclic systems.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. For instance, it would show correlations between the protons of the ethyl group (the CH₂ and CH₃) and map out the connectivity of the protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can help to confirm the relative stereochemistry, for example, by observing through-space interactions between the protons of the N-ethyl group and specific protons on the morpholine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine H-2 | 4.5 - 4.7 | 75 - 78 |

| Morpholine H-3 (axial) | 2.8 - 3.0 | 68 - 71 |

| Morpholine H-3 (equatorial) | 3.9 - 4.1 | 68 - 71 |

| N-CH₂ (ethyl) | 2.5 - 2.7 | 52 - 55 |

| CH₃ (ethyl) | 1.0 - 1.2 | 11 - 14 |

| Morpholine H-5 (axial) | 2.6 - 2.8 | 66 - 69 |

| Morpholine H-5 (equatorial) | 3.7 - 3.9 | 66 - 69 |

| Morpholine H-6 (axial) | 2.9 - 3.1 | 48 - 51 |

| Morpholine H-6 (equatorial) | 2.2 - 2.4 | 48 - 51 |

| Aromatic CH | 7.0 - 7.5 | 115 - 130 |

| Aromatic C-F | - | 160 - 164 (d, ¹JCF) |

Note: These are predicted chemical shift ranges based on data from analogous compounds. Actual values may vary.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the parent ion, which can be used to determine the elemental composition of this compound with high accuracy. nih.gov This is a critical step in confirming the molecular formula of a newly synthesized compound.

In addition to the molecular ion, the mass spectrum will show a series of fragment ions. The analysis of these fragments provides valuable structural information. The fragmentation of morpholine derivatives is often initiated by cleavage of the bonds alpha to the nitrogen atom or the oxygen atom. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the ethyl group from the nitrogen, or cleavage of the C-C bond adjacent to the nitrogen within the ring.

Cleavage of the morpholine ring: This can lead to the formation of various smaller charged fragments.

Loss of the fluorophenyl group: Cleavage of the bond between the morpholine ring and the aromatic ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment |

| 223.1321 | [M]⁺ (Molecular Ion) |

| 194.1087 | [M - C₂H₅]⁺ |

| 123.0504 | [C₈H₇F]⁺ (Fluorotropylium ion) |

| 109.0400 | [C₆H₄F]⁺ |

| 100.0762 | [C₅H₁₀NO]⁺ |

Note: The m/z values are calculated for the most abundant isotopes and represent plausible fragmentation pathways.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., CD, VCD, ROA)

Chiroptical spectroscopic techniques are essential for the unambiguous determination of the absolute configuration of a chiral molecule like this compound. nih.gov These methods rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD): Electronic CD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. biotools.us VCD is particularly powerful for determining the absolute configuration of molecules in solution without the need for crystallization. schrodinger.comnih.gov The experimental VCD spectrum is compared with the spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com

Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using left and right circularly polarized incident light. It provides a rich vibrational spectrum with high sensitivity to stereochemistry.

For this compound, a combination of these techniques, particularly VCD, coupled with theoretical calculations, would provide definitive proof of its absolute configuration. scm.com

X-ray Crystallography for Solid-State Structural and Conformational Insights

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be obtained, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would definitively confirm the relative stereochemistry of the substituents and the conformation of the morpholine ring (e.g., chair conformation). The crystallographic data would also reveal intermolecular interactions, such as hydrogen bonding and packing forces, in the solid state.

Table 4: Representative Crystallographic Data for a Phenylmorpholine Derivative

| Parameter | Example Value |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ nih.gov |

| a (Å) | 8.0177 |

| b (Å) | 10.259 |

| c (Å) | 7.4995 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 616.9 |

| Z | 4 |

This table presents representative data from a known crystal structure of a related morpholine derivative to illustrate the type of information obtained from X-ray crystallography. mdpi.com

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

Chromatographic techniques are vital for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. sigmaaldrich.com The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers of this compound will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. nih.govmdpi.com A variety of CSPs are commercially available, and method development involves screening different columns and mobile phases to achieve optimal separation. pensoft.net

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be derivatized to become volatile, chiral GC is an excellent alternative. sigmaaldrich.com The sample is passed through a capillary column coated with a chiral stationary phase. As with chiral HPLC, the differential interaction between the enantiomers and the CSP allows for their separation. wiley.com For amines like this compound, derivatization may be necessary to improve volatility and chromatographic performance. nih.govuni-tuebingen.de

The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the chromatogram. A well-validated chiral chromatographic method is essential for quality control in the synthesis of enantiomerically pure compounds. nih.gov

Table 5: Illustrative Chiral HPLC Method for a Phenylmorpholine Analogue

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar) nih.gov |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | t_R1 |

| Retention Time (S-enantiomer) | t_R2 |

| Resolution (Rs) | > 1.5 |

This table outlines a typical set of conditions for a chiral HPLC method. The specific conditions for this compound would require experimental optimization.

Conformational Analysis and Stereochemical Dynamics

Preferred Conformations of the (2R)-4-ethyl-2-(4-fluorophenyl)morpholine Ring System

The morpholine (B109124) ring, a six-membered saturated heterocycle, characteristically adopts a chair conformation, which minimizes both angular and torsional strain. For substituted morpholines such as this compound, the orientation of the substituents on the ring is a crucial factor in determining the most stable conformation.

The two primary chair conformations arise from ring inversion. In one chair form, the substituents at the C-2 and N-4 positions can be oriented either axially (perpendicular to the general plane of the ring) or equatorially (in the general plane of the ring). For this compound, the large 4-fluorophenyl group at the C-2 position is expected to predominantly occupy the equatorial position to minimize steric hindrance. This is a well-established principle in the conformational analysis of substituted cyclohexanes and related heterocycles. An axial orientation would lead to significant 1,3-diaxial interactions with the axial hydrogens on C-6 and the substituent on N-4, a sterically unfavorable arrangement.

Similarly, the ethyl group attached to the nitrogen atom (N-4) will also have a conformational preference. The nitrogen atom in the morpholine ring undergoes pyramidal inversion, and the ethyl group can be positioned either axially or equatorially. Generally, for N-alkyl substituted morpholines, the equatorial orientation of the alkyl group is favored to reduce steric clashes with the axial hydrogens on C-2 and C-6.

Therefore, the most stable conformation of this compound is predicted to be a chair form where both the 2-(4-fluorophenyl) group and the 4-ethyl group are in equatorial positions.

| Substituent | Predicted Position | Reason |

| 2-(4-fluorophenyl) | Equatorial | Minimization of 1,3-diaxial steric strain. |

| 4-ethyl | Equatorial | Reduction of steric interactions with axial hydrogens. |

Energetics of Conformational Isomerism and Ring Flipping

The different conformations of this compound are in a dynamic equilibrium, interconverting through a process known as ring flipping or ring inversion. This process involves the passage through higher-energy transition states, such as the half-chair and boat conformations. The energy difference between the stable chair conformers and the transition states constitutes the activation energy barrier for ring inversion.

The relative energies of the possible chair conformers determine their population at a given temperature. The conformer with both substituents in the equatorial position is expected to be the lowest in energy. A conformation with one axial and one equatorial substituent would be higher in energy, and a conformation with both substituents in axial positions would be the most energetically unfavorable. The energy difference between these conformers can be estimated from A-values, which represent the free energy difference between the axial and equatorial conformations of a substituent on a cyclohexane (B81311) ring. While these values are for cyclohexane, they provide a useful approximation for the steric demands of the substituents.

Computational Predictions of Conformational Landscapes

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the conformational landscape of molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule. unife.itmdpi.com

A computational analysis would typically involve:

Conformational Search: Identifying all possible low-energy conformers of the molecule.

Geometry Optimization: Calculating the optimized geometry for each conformer.

Energy Calculation: Determining the relative energies of the conformers to predict their populations.

Transition State Search: Locating the transition states for ring inversion and calculating the activation energy barriers.

Such studies on related substituted morpholines have confirmed that the chair conformation is the global minimum and have provided quantitative estimates of the energy differences between conformers and the barriers to interconversion. For instance, computational studies on other 2-aryl morpholine derivatives have helped in understanding their binding to biological targets by revealing the preferred spatial arrangement of the pharmacophoric groups.

A predicted conformational energy profile for this compound would likely show two primary energy wells corresponding to the two chair conformations (diequatorial and diaxial substituents), with the diequatorial conformer being significantly lower in energy. The transition states (half-chair and boat) would represent the peaks on this energy profile.

| Computational Method | Information Provided |

| Density Functional Theory (DFT) | Optimized geometries, relative energies of conformers. |

| Molecular Dynamics (MD) | Dynamic behavior, conformational flexibility over time. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and non-covalent interactions. |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, NBO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to predict the three-dimensional geometry, electronic distribution, and reactivity of (2R)-4-ethyl-2-(4-fluorophenyl)morpholine. DFT studies, often using a basis set such as B3LYP/6-311+G(2d,p), can determine the optimized molecular structure, bond lengths, and bond angles.

From these calculations, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

Table 1: Illustrative Electronic Properties Calculated for a Fluorophenyl-Containing Heterocycle using DFT

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.3 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.2 eV |

Note: The data in this table is illustrative and represents typical values obtained for structurally related fluorophenyl derivatives in DFT calculations.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that static models cannot. An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces on each atom to model its movement.

These simulations, often run for nanoseconds, can:

Reveal the conformational flexibility of the morpholine (B109124) ring and its substituents.

Analyze the stability of the compound's structure.

Study how the molecule interacts with solvent molecules, which is crucial for understanding its solubility.

When complexed with a biological target like a protein, MD simulations can assess the stability of the ligand-protein interaction over time. Studies on other morpholine-substituted compounds have used 100-ns simulations to confirm stable protein-ligand interactions and favorable dynamics. mdpi.com

Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and analysis of hydrogen bond formation and disruption.

Molecular Docking and Ligand-Protein Interaction Prediction (in non-human or in vitro contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict how a ligand, such as this compound, might interact with a protein receptor.

Given the structural motifs present in this compound, several classes of proteins could be investigated as putative targets in non-human or in vitro systems. The morpholine scaffold is a common feature in inhibitors of various enzymes. mdpi.com For instance, related morpholine derivatives have been docked against targets such as dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, and mTOR, a kinase involved in cell growth. mdpi.comnih.gov Docking simulations would place the molecule into the active site of these proteins to evaluate the potential fit and binding affinity.

Once docked, the resulting poses are analyzed to understand the specific interactions that stabilize the ligand-protein complex. The binding mode describes the precise orientation of the ligand within the binding pocket. The interaction fingerprint details the non-covalent interactions, which can include:

Hydrogen Bonds: The morpholine oxygen and nitrogen atoms are potential hydrogen bond acceptors or donors.

Hydrophobic Interactions: The ethyl group and the fluorophenyl ring can form hydrophobic contacts with nonpolar amino acid residues.

Van der Waals Forces: These are general attractive or repulsive forces between the ligand and protein atoms.

Computational studies on analogous morpholine-containing molecules have shown that these interactions are crucial for achieving high binding affinity. scispace.com The binding affinity is often reported as a docking score (e.g., in kcal/mol), which estimates the free energy of binding.

Table 2: Example of Predicted Interactions for a Morpholine Derivative in a Protein Active Site

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Morpholine Oxygen | Serine / Threonine | -8.6 |

| Hydrophobic | Fluorophenyl Ring | Leucine / Valine | |

| Van der Waals | Ethyl Group | Alanine / Isoleucine |

Note: The data presented is hypothetical and illustrates the types of interactions and scores that molecular docking studies provide for similar compounds.

Prediction of Spectroscopic Properties from Theoretical Models

Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic properties of this compound. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for interpreting experimental NMR data and confirming the structural assignment of the synthesized compound. Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, providing insights into the molecule's UV-Visible absorption spectrum.

Quantitative Structure-Activity Relationships (QSAR) in Non-Clinical Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. In non-clinical research, QSAR can be used to predict the potential activity of new compounds like this compound based on a dataset of structurally similar molecules with known activities.

To build a QSAR model, various molecular descriptors are calculated for each compound. These can include:

Electronic Descriptors: Dipole moment, polarization, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, branching.

Lipophilicity Descriptors: LogP (the partition coefficient between octanol and water).

Studies on other series of morpholine derivatives have found that parameters like polarization, dipole moment, and lipophilicity have a significant effect on their activity. pensoft.netresearchgate.net For example, a QSAR model might reveal that antioxidant activity increases as lipophilicity and molecular volume decrease. pensoft.netresearchgate.net Such a model could be used to guide the design of new, more potent analogues by modifying the structure of this compound to optimize these key descriptors.

No Publicly Available Research Data Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific non-clinical research data pertaining to the chemical compound this compound could be identified. The investigation sought to uncover details regarding its chemical biology and mechanistic properties, as outlined in the requested article structure.

The search for in vitro studies, including binding affinity and selectivity profiles, exploration of binding mechanisms, and cellular mechanism of action studies, did not yield any results for this specific molecule. Consequently, information regarding its interaction with biological macromolecules such as enzymes and receptors, its potential modulation of signaling pathways, and its utility as a chemical probe for target engagement and intracellular localization studies is not available in the public domain.

While general information exists for the broader class of morpholine derivatives, and for structurally similar compounds, the strict focus on this compound as per the user's request means that no data can be presented without violating the principle of scientific accuracy and the specific constraints of the request. The absence of a dedicated CAS (Chemical Abstracts Service) number for this precise stereoisomer in the searched databases further complicates the retrieval of specific research findings.

Therefore, it is not possible to generate the requested article with the specified detailed sections on the chemical biology and mechanistic investigations of this compound due to the lack of available scientific research on this particular compound.

Chemical Biology and Mechanistic Investigations Non Clinical Research Applications

Application as a Chemical Probe or Research Tool

Design and Synthesis of Labeled Analogues for Biological Investigations

No information has been found detailing the design, synthesis, or application of isotopically labeled analogues of (2R)-4-ethyl-2-(4-fluorophenyl)morpholine for use in biological investigations. This includes a lack of data on radiolabeling with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), or the incorporation of stable isotopes like deuterium (B1214612) (²H) for metabolic studies.

Utility in Assay Development for Fundamental Biological Processes

There are no available studies that describe the use of this compound as a tool compound in the development or validation of in vitro or in vivo assays for studying fundamental biological processes. Research detailing its application as a reference standard, probe, or modulator in such assays is not present in the public domain.

Non-Human Metabolic Pathway Analysis and Metabolite Identification

Investigations into the metabolic fate of this compound in non-human preclinical species have not been published. Consequently, there is no information available regarding its metabolic pathways, the chemical structures of its metabolites, or the enzymes involved in its biotransformation.

Future Directions and Emerging Research Opportunities

Exploration of Novel Biologically Relevant Targets and Pathways (Non-Clinical)

While the full biological activity spectrum of (2R)-4-ethyl-2-(4-fluorophenyl)morpholine is yet to be completely elucidated, the broader class of 2-phenylmorpholine (B1329631) derivatives offers significant clues to potential non-clinical targets. For instance, the parent compound, 2-phenylmorpholine, and its derivatives are known to act as monoamine releasing agents. wikipedia.org Specifically, some of these compounds are potent norepinephrine–dopamine releasing agents (NDRAs), suggesting that this compound could be investigated for its potential to modulate neurotransmitter systems. wikipedia.org

Future research should, therefore, focus on a systematic in vitro screening of this compound against a panel of monoamine transporters (DAT, NET, and SERT) to determine its potency and selectivity. Beyond monoaminergic systems, the structural alerts within the molecule warrant a broader investigation into other central nervous system (CNS) targets. The 2-aryl-morpholine scaffold is present in compounds with a wide array of biological activities, including analgesic, anti-inflammatory, and antioxidant properties. nih.gov Therefore, exploring its interaction with targets such as opioid receptors, cyclooxygenase (COX) enzymes, and pathways involved in oxidative stress could reveal novel biological functions.

Furthermore, given the role of morpholine-containing compounds in modulating drug-metabolizing enzymes, it would be pertinent to investigate the effect of this compound on cytochrome P450 isozymes. nih.gov Understanding its metabolic profile and potential for drug-drug interactions is crucial for its development as a reliable research tool. A summary of potential non-clinical targets for investigation is presented in Table 1.

| Potential Target Class | Specific Examples | Rationale based on Structural Analogs |

| Monoamine Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | 2-phenylmorpholine derivatives are known monoamine releasing agents. wikipedia.org |

| CNS Receptors | Opioid Receptors, NMDA Receptors | Phenylmorpholine structures can be found in centrally acting agents. nih.gov |

| Inflammatory Pathways | Cyclooxygenase (COX-1, COX-2), Lipoxygenase (LOX) | Related morpholine (B109124) derivatives have demonstrated anti-inflammatory properties. nih.gov |

| Enzymes | Squalene synthase, Farnesyltransferase | Some 2,4-substituted morpholines have shown inhibitory activity against these enzymes. nih.govnih.gov |

| Drug Metabolizing Enzymes | Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A4) | To assess potential for metabolic modulation and use as a clean research probe. nih.gov |

Table 1: Potential Non-Clinical Biological Targets for this compound

Development of Advanced Synthetic Methodologies for Enantiopure this compound Derivatives

The biological activity of chiral molecules is often stereospecific. Therefore, the development of efficient and scalable synthetic routes to enantiopure this compound and its derivatives is paramount. Current synthetic strategies for morpholines often involve the cyclization of 2-aminoethanols with appropriate electrophiles. nih.gov For the synthesis of enantiopure morpholines, starting from chiral amino alcohols is a common approach. e3s-conferences.org

Future research in this area should focus on several key aspects. Firstly, the development of novel catalytic asymmetric methods for the construction of the morpholine ring would be highly valuable. This could involve transition-metal catalyzed carboamination reactions or organocatalytic approaches to control the stereochemistry at the C2 position. e3s-conferences.org Secondly, the exploration of divergent synthetic pathways will be crucial for generating a library of derivatives. This would allow for the systematic modification of the ethyl group on the nitrogen and the substitution pattern on the phenyl ring, enabling detailed structure-activity relationship (SAR) studies.

The use of chiral building blocks, such as enantiopure 4-oxazolin-2-ones, could also be explored as a versatile platform for the asymmetric synthesis of highly substituted morpholine derivatives. nih.gov Furthermore, modern synthetic techniques like microwave-assisted synthesis could be employed to accelerate reaction times and improve yields. nih.gov A summary of potential advanced synthetic methodologies is provided in Table 2.

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., transition metal complexes, organocatalysts) to induce stereoselectivity. | High enantiomeric excess, potential for scalability. |

| Divergent Synthesis from Chiral Pool | Starting from readily available enantiopure precursors like amino acids or amino alcohols. | Access to a wide range of derivatives for SAR studies. e3s-conferences.org |

| Use of Chiral Auxiliaries | Employing a removable chiral group to direct the stereochemical outcome of a reaction. | Well-established and reliable method for achieving high stereoselectivity. nih.gov |

| Flow Chemistry | Performing reactions in a continuous flow system rather than a batch reactor. | Improved control over reaction parameters, enhanced safety, and potential for automation. |

| Biocatalysis | Utilizing enzymes to catalyze specific steps in the synthetic sequence. | High selectivity, mild reaction conditions, environmentally friendly. |

Table 2: Advanced Synthetic Methodologies for this compound Derivatives

Integration with Advanced Screening Technologies for High-Throughput Research Tool Discovery

To rapidly explore the biological potential of this compound and its analogues, integration with advanced screening technologies is essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against specific biological targets. amerigoscientific.comamerigoscientific.com This approach is crucial for identifying "hit" compounds that can be further optimized into potent and selective research tools.

Future efforts should involve the development of robust and miniaturized assays suitable for HTS campaigns. These assays can be biochemical, measuring the direct interaction of the compound with a purified protein, or cell-based, assessing the compound's effect on a specific cellular pathway or phenotype. pharmaron.com The use of various plate formats, such as 96, 384, or even 1536-well plates, can significantly increase the throughput of the screening process. pharmaron.commultispaninc.com

A variety of detection methods can be employed in these HTS assays, including fluorescence intensity, fluorescence polarization, time-resolved fluorescence, and bioluminescence resonance energy transfer (BRET). pharmaron.com For phenotypic screening, high-content imaging (HCI) can provide detailed information on the compound's effects on cellular morphology and the localization of specific proteins. pharmaron.com The Maybridge HTS collection, which comprises over 53,000 diverse organic compounds, serves as an example of the scale of modern screening libraries. thermofisher.com A summary of relevant HTS technologies is presented in Table 3.

| Screening Technology | Description | Application for this compound Research |

| Biochemical Assays | Measures the direct interaction with a purified target (e.g., enzyme or receptor). pharmaron.com | Determining binding affinity and inhibitory constants against specific targets. |

| Cell-Based Assays | Measures the effect of the compound on a cellular process or pathway. pharmaron.com | Assessing functional activity in a more physiologically relevant context. |

| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify cellular phenotypes. pharmaron.com | Identifying novel mechanisms of action by observing changes in cell morphology. |

| Phenotypic Screening | Screens for compounds that produce a desired phenotype in a cellular or organismal model. pharmaron.com | Unbiased discovery of novel biological activities without a preconceived target. |

| Affinity-Based Screening | Techniques like affinity chromatography or surface plasmon resonance (SPR) to identify binding partners. | Deconvolution of targets for compounds identified through phenotypic screening. |

Table 3: Advanced Screening Technologies for High-Throughput Research

Computational Design of Functional Analogues with Tuned Molecular Interactions

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and the design of research probes. These methods can be leveraged to design functional analogues of this compound with tailored properties. By creating a three-dimensional model of the compound, researchers can predict its binding mode to a target protein and identify key molecular interactions.

Future computational work should focus on several areas. Firstly, pharmacophore modeling can be used to define the essential structural features required for biological activity. This information can then be used to search virtual libraries for novel scaffolds that mimic the active conformation of this compound. Secondly, molecular docking and molecular dynamics (MD) simulations can provide insights into the binding energetics and conformational changes that occur upon binding to a target. This can guide the rational design of analogues with improved potency and selectivity.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of synthesized analogues to build predictive models that correlate physicochemical properties with biological activity. These models can then be used to prioritize the synthesis of new compounds with a higher probability of success. The integration of artificial intelligence and machine learning algorithms can further enhance these predictive models. A summary of computational design approaches is provided in Table 4.

| Computational Approach | Description | Application in Designing Analogues |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Virtual screening and de novo design of novel scaffolds. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Guiding the design of analogues with improved binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assessing the stability of the ligand-protein complex and identifying key interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predicting the activity of unsynthesized compounds and prioritizing synthetic efforts. |

| Free Energy Perturbation (FEP) | Calculates the relative binding free energies of a series of analogues. | Accurately predicting the impact of structural modifications on binding affinity. |

Table 4: Computational Design of Functional Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.